Product packaging for Aspulvinone G(Cat. No.:CAS No. 55215-40-2)

Aspulvinone G

Cat. No.: B13933803
CAS No.: 55215-40-2
M. Wt: 312.27 g/mol
InChI Key: LNJMXTRRBBPZDK-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspulvinone G is a naturally occurring hydroxylated pulvinone derivative, belonging to a class of pigments known as aspulvinones that are isolated from fungal species such as Aspergillus terreus . These compounds share a core 5-arylidene tetronic acid scaffold and are typically found in the Z-configuration . Aspulvinones have attracted significant research interest due to their diverse bioactivities. A key area of investigation is their potent inhibitory activity against the enzyme α-glucosidase . This activity is significant for research into managing postprandial hyperglycemia, as α-glucosidase inhibitors can delay carbohydrate digestion and suppress increases in postprandial blood glucose levels . The structural-activity relationships of aspulvinones provide a valuable framework for researchers exploring novel compounds for metabolic disease research. This compound and its analogs represent important natural product-based tools for these investigations. Synthetic methods for aspulvinones, including modular aldol condensation approaches, have been developed to provide efficient access to these compounds and their analogues for research purposes . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O6 B13933803 Aspulvinone G CAS No. 55215-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55215-40-2

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

(5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7-

InChI Key

LNJMXTRRBBPZDK-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Fungal Bioproduction by Aspergillus terreus

Aspulvinone G is primarily produced by the fungus Aspergillus terreus. nih.gov This filamentous fungus is known for its ability to synthesize a wide array of secondary metabolites, some of which have significant biological activities. researchgate.netmit.edunih.gov The biosynthesis of aspulvinones in A. terreus involves the enzyme dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase, which plays a key role in the prenylation of the aspulvinone core structure. nih.gov this compound itself can act as a substrate for this enzyme, leading to the formation of more complex diprenylated derivatives. nih.gov

Specific Strains and Culture Conditions

Various strains of Aspergillus terreus have been identified as producers of aspulvinones. For instance, the marine-derived strain Aspergillus terreus Gwq-48 and the mutant strain ASM-1, derived from the marine fungus A. terreus ML-44, are known to produce these compounds. researchgate.netfrontiersin.org Another identified producing strain is Aspergillus terreus ICMP 477, which was isolated from sheep's wool. figshare.com The soil-derived strain Aspergillus terreus KMBF1501 has also been studied for its pigment production capabilities. innovareacademics.in

The production of this compound and other aspulvinones is highly dependent on the culture conditions. Optimization of parameters such as pH, temperature, agitation speed, and fermentation time can significantly influence the yield of these metabolites. researchgate.net For example, one study found optimal pigment production at an initial pH of 6.4, a temperature of 24°C, and an agitation speed of 164 rpm over 149 hours. researchgate.net Solid-state fermentation on media like Potato Dextrose Agar (PDA) for several weeks is a common method for cultivating A. terreus for the extraction of these compounds. figshare.com Liquid fermentation in various media, such as potato dextrose broth (PDB), is also employed. researchgate.net

Related Fungal Sources of Aspulvinone Analogues

While Aspergillus terreus is the most prominent source of this compound, other fungi are known to produce a variety of aspulvinone analogues. An endophytic fungus, Cladosporium sp. 7951, has been shown to produce several new aspulvinone analogues, termed aspulvins, alongside known aspulvinones. acs.orgacs.orgnih.gov Another species, Aspergillus flavipes, has also been reported to produce aspulvinone H. d-nb.info Furthermore, an Australian soil-derived fungus, Aspergillus sp. CMB-MRF324, has been found to produce a range of aspulvinones, including new and known variants. nih.gov These findings highlight the diversity of fungal species capable of synthesizing this class of compounds.

Extraction and Purification Techniques for this compound

The isolation of this compound from fungal cultures involves a multi-step process of extraction and purification.

Chromatographic Separations (e.g., ODS, Sephadex LH-20, HPLC)

Following cultivation, the fungal biomass and/or the culture broth are typically extracted with organic solvents like methanol (B129727) and ethyl acetate. frontiersin.orgfigshare.com The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of metabolites. rotachrom.com

Commonly used methods include:

Column Chromatography: Initial fractionation of the crude extract is often performed using silica (B1680970) gel or C8/ODS (octadecylsilane) reversed-phase column chromatography. frontiersin.orgfigshare.com

Sephadex LH-20: This size-exclusion chromatography is frequently used for further purification of fractions containing aspulvinones. figshare.comd-nb.info

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a crucial final step to obtain pure this compound and other analogues. frontiersin.orgnih.gov

The following table provides an overview of the chromatographic techniques used in the isolation of aspulvinones from different fungal sources.

Fungal SourceInitial ExtractionPrimary ChromatographySecondary/Final ChromatographyIsolated Compounds Include
Aspergillus terreus ICMP 477Methanol, DichloromethaneC8 Reversed-Phase Column ChromatographySephadex LH-20, Silica Gel Column ChromatographyAspulvinone E, this compound
Aspergillus terreus ASM-1Ethyl AcetateSilica Gel Column Chromatography, ODS Column ChromatographyPreparative HPLCAspulvinone V, W, X, H, J-CR, R
Aspergillus sp. (strain 05545)Methanol, Acetone, Ethyl AcetateNot specifiedNot specifiedAspulvinone E, F, H, I-CR, J-CR, K-CR, L-CR, M-CR, N-CR
Aspergillus sp. CMB-MRF324Not specifiedNot specifiedNot specifiedAspulvinone Y, N-CR, B, D, H
Aspergillus flavipes MM2Ethyl AcetateSilica Gel Column ChromatographySephadex LH-20, PTLCAspulvinone H

Spectroscopic Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. rsc.org These techniques provide detailed information about the molecule's connectivity and stereochemistry.

Determining the absolute configuration of chiral centers within the aspulvinone structure is essential for a complete structural elucidation. A common and powerful technique for this is Electronic Circular Dichroism (ECD) spectroscopy. frontiersin.orgnih.gov The experimental ECD spectrum of the isolated compound is compared with theoretically calculated ECD spectra for possible stereoisomers. frontiersin.orgnih.gov A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. frontiersin.orgnih.gov In some cases, X-ray crystallography has also been used to definitively establish the structure and stereochemistry of aspulvinone derivatives. rsc.org

Biosynthetic Pathways and Genetic Regulation

Proposed Biosynthetic Origins from Aromatic Precursors

The fundamental building blocks for the aspulvinone scaffold are derived from the shikimate pathway, a highly conserved metabolic route in fungi, plants, and bacteria responsible for producing aromatic amino acids. rsc.org

The direct precursor for the aspulvinone core is p-Hydroxylphenylpyruvate (HPP). rsc.orgnih.gov HPP is an α-keto acid intermediate in the catabolism of L-tyrosine. rsc.orgacs.org The biosynthesis initiates with the dimerization of two HPP molecules, which are activated and condensed by a core synthase enzyme to form the initial pulvinone structure, Aspulvinone E. nih.govscispace.com This foundational step is critical, as the resulting Aspulvinone E serves as the substrate for subsequent enzymatic modifications that lead to the diverse family of aspulvinone derivatives, including Aspulvinone G. rsc.orgrsc.org

Enzymatic Steps and Key Biosynthetic Enzymes

The conversion of HPP into this compound is a multi-step enzymatic cascade involving a core synthase and various tailoring enzymes. These enzymes perform specific chemical transformations, including prenylation, to build the final complex structure.

The central catalytic step, the dimerization of HPP to form the Aspulvinone E core, is performed by a non-ribosomal peptide synthetase-like (NRPS-like) enzyme. mdpi.com In the fungus Aspergillus terreus, this enzyme is encoded by the gene apvA. pnnl.govresearchgate.netresearchgate.net The ApvA protein possesses a characteristic domain architecture, often comprising an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain. mdpi.com The A domain activates HPP, which is then tethered to the T domain. The TE domain subsequently catalyzes the condensation of two HPP units and their release, forming the stable pulvinone ring system of Aspulvinone E. scispace.com Interestingly, studies in A. terreus have identified a second NRPS-like gene, atmelA, which also produces Aspulvinone E. rsc.orgrsc.org However, the products from ApvA and AtmelA are spatially segregated within the fungus; Aspulvinone E from ApvA enters the aspulvinone metabolic pathway in the hyphae, while the product from AtmelA is used for melanin (B1238610) pigment synthesis in the conidia. rsc.orgrsc.orgosti.gov

Following the synthesis of the Aspulvinone E core, tailoring enzymes introduce structural diversity. One crucial class of modifying enzymes is the prenyltransferases, which attach isoprenoid moieties to the core structure. In A. terreus, a trans-prenyltransferase encoded by the gene abpB has been identified. rsc.orgpnnl.gov This enzyme demonstrates notable substrate flexibility, as it is capable of prenylating compounds from different metabolic pathways, including both aspulvinones and butyrolactones. rsc.orgosti.govrsc.org This highlights a mechanism for expanding metabolic diversity where a single tailoring enzyme, located outside of a specific biosynthetic gene cluster, can act on multiple types of precursors. rsc.orgosti.gov

The final step in the formation of many prenylated aspulvinones is catalyzed by a specific prenyltransferase known as Aspulvinone Dimethylallyltransferase (EC 2.5.1.35). microbialtec.comwikipedia.org This enzyme facilitates the transfer of a dimethylallyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to an aspulvinone acceptor. ontosight.ai Specifically, in the biosynthesis of this compound, this enzyme utilizes Aspulvinone I as its substrate. The transferase attaches a dimethylallyl group to Aspulvinone I, yielding this compound. The enzyme has also been shown to act on Aspulvinone E, converting it to Aspulvinone H by adding two dimethylallyl groups. microbialtec.comilmiyanjumanlar.uzjournalspark.org This enzymatic activity is a key determinant in the production of the final bioactive compounds within the aspulvinone family. ontosight.ai

Genetic Determinants and Regulation of Biosynthesis

The production of this compound and related compounds is tightly controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes are typically organized into a biosynthetic gene cluster (BGC). researchgate.net In Aspergillus terreus, the gene apvA, which encodes the core NRPS-like synthase, is a key component of the aspulvinone BGC. scispace.comresearchgate.net

Research indicates that the expression of these BGCs is often silent or occurs at low levels under standard laboratory conditions, suggesting complex regulatory control. researchgate.netmit.edu The regulation can be influenced by environmental stimuli and developmental stages of the fungus. For instance, the spatial separation of Aspulvinone E production by ApvA (in hyphae) and AtmelA (in conidia) is likely controlled by their distinct promoters, which respond to different developmental signals. rsc.orgpnnl.govosti.gov Furthermore, studies have shown that the expression of apvA is co-regulated with the trans-prenyltransferase gene abpB, ensuring that the core structure and the modifying enzyme are produced concurrently. rsc.org The discovery that certain compounds, like rapamycin (B549165), can inhibit aspulvinone production suggests that the pathway may be under the control of broader cellular signaling networks such as the Target of Rapamycin (TOR) pathway. mit.edu

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameGene NameEC NumberSubstrate(s)Product(s)Function in Pathway
Aspulvinone E SynthetaseapvA / melAN/Ap-Hydroxylphenylpyruvate (HPP)Aspulvinone EForms the core pulvinone structure from two HPP units. rsc.orgpnnl.govuniprot.org
trans-PrenyltransferaseabpBN/AAspulvinone E, Butyrolactone IIPrenylated Aspulvinones, Prenylated ButyrolactonesGeneral prenylation of the aspulvinone core and other metabolites. rsc.orgpnnl.gov
Aspulvinone DimethylallyltransferaseIpdA2.5.1.35Dimethylallyl diphosphate, Aspulvinone I, Aspulvinone EThis compound, Aspulvinone H, DiphosphateCatalyzes the final dimethylallyl transfer to form specific aspulvinones. microbialtec.comwikipedia.orgontosight.ai

Gene Targeting Systems in Aspergillus terreus

The identification of the genetic loci responsible for aspulvinone biosynthesis in Aspergillus terreus has been significantly advanced by the application of targeted gene deletion and heterologous expression systems. rsc.orgfrontiersin.org Researchers have successfully utilized these systems to create mutant libraries by systematically deleting non-ribosomal peptide synthetase (NRPS) or NRPS-like genes. frontiersin.org

Through this approach, a crucial link was established between an NRPS-like gene, designated apvA, and the production of aspulvinones. rsc.org Targeted deletion of the apvA gene in A. terreus resulted in the complete cessation of aspulvinone production, confirming its central role in synthesizing the core structure of these compounds. rsc.org This gene targeting methodology has proven to be an efficient tool for functionally characterizing secondary metabolite gene clusters in this fungus. rsc.orgosti.gov

Transcriptomic and Genomic Analyses for Pathway Understanding

Genomic and transcriptomic studies provide a broader understanding of the biosynthetic potential and regulatory landscape for secondary metabolites in A. terreus. Comparative genomic analysis has revealed that the A. terreus genome is rich in genes predicted to be involved in secondary metabolism, including 28 polyketide synthase (PKS) genes and 20 NRPS genes. asm.org

Further investigation using heterologous expression, where genes from A. terreus are expressed in a different fungal host like Aspergillus nidulans, has yielded critical insights. rsc.org These experiments unexpectedly revealed that two distinct NRPS-like genes, apvA and atmelA, are both capable of producing the same compound: aspulvinone E. rsc.orgosti.gov Aspulvinone E is hypothesized to be the initial intermediate in the aspulvinone biosynthetic pathway. rsc.org

Interestingly, these two genes are expressed in different fungal tissues, demonstrating a form of spatial regulation. The apvA gene is active in the hyphae, leading to the production of various aspulvinone derivatives, while the atmelA gene is expressed in the conidia (spores), where its product is shunted towards melanin biosynthesis. rsc.orgosti.govmdpi.com This spatial control, likely governed by their specific promoters, allows the fungus to generate metabolic diversity from a common precursor. rsc.orgosti.gov

Environmental Factors and Stress-Induced Modulation of Biosynthesis

The biosynthesis of secondary metabolites is not constitutive but is often a response to external cues and cellular stress. Fungi have evolved complex signaling pathways to sense and adapt to changes in their environment, which can include fluctuations in nutrient availability, temperature, pH, and the presence of chemical stressors. nih.govnih.gov

The production of aspulvinones in A. terreus has been identified as a general stress response. mit.edu Studies have shown a direct correlation between conditions that inhibit fungal growth and an increase in aspulvinone biosynthesis. mit.edu This suggests that the fungus produces these compounds as a defensive or adaptive measure when faced with unfavorable conditions. mit.edu

Effects of Chemical Modulators (e.g., Rapamycin, Cyclosporin A) on Production

The modulation of aspulvinone biosynthesis by specific chemical agents provides further evidence of its regulation by stress-responsive signaling pathways. The immunosuppressant drug Cyclosporin A has been shown to be a potent inducer of secondary metabolism in A. terreus, leading to a significant upregulation in the production of multiple compounds, with aspulvinones being the most prominent. mit.edu

Conversely, a high-throughput screen identified the compound rapamycin as a singular inhibitor of this induced production. mit.edu The addition of rapamycin was found to prevent the biosynthesis of aspulvinones that was otherwise triggered by inducers like Cyclosporin A. mit.edu This inhibitory effect suggests that the aspulvinone biosynthetic pathway is likely under the regulatory control of the Target of Rapamycin (TOR) signaling pathway, a central coordinator of cell growth and protein synthesis. mit.edu The effective concentration of rapamycin was found to be as low as 1µM. mit.edu

Synthetic Methodologies and Analogous Compound Derivatization

Strategies for Aspulvinone Core Construction

The fundamental framework of aspulvinones is characterized by a tetronic acid ring linked to two substituted aromatic rings. nih.gov Synthetic chemists have developed several effective strategies to construct this core structure, primarily revolving around forming the key carbon-carbon bonds that attach the side chains to the central heterocyclic ring.

Stereoselective Aldol (B89426) Condensation Approaches

A prominent and effective strategy for constructing the aspulvinone skeleton is the vinylogous aldol condensation. This approach typically involves the reaction of a substituted tetronic acid with an appropriate aldehyde. nih.govrsc.orgresearchgate.net Researchers have developed a mild and efficient one-step method for this condensation, which has a broad substrate scope, enabling the synthesis of numerous aspulvinone derivatives. nih.govrsc.org

One advanced modular synthesis of Aspulvinone G, along with other analogues like A, B, C, D, E, and Q, utilizes a highly stereoselective aldol condensation of diazotetronic acid with aldehydes. nih.gov This initial step yields 5-arylidene diazotetronates, which are key intermediates for further functionalization. nih.gov The reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields and selectivity. For instance, the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN) has been shown to be effective for this transformation. nih.gov

Catalytic Intermolecular C-H Insertion Reactions

Following the initial aldol condensation, a powerful method for introducing the second aromatic ring onto the tetronic acid core involves a catalytic intermolecular C-H insertion reaction. researchgate.netnih.gov This step is a key feature of the modular synthesis developed for this compound and its analogues. nih.gov The 5-arylidene diazotetronates formed from the aldol condensation are reacted with arenes in the presence of a catalyst. This reaction inserts a carbene, derived from the diazo group, into a carbon-hydrogen bond of the arene, efficiently forming the desired 3-aryl-5-arylidene-tetronic acid structure characteristic of aspulvinones. researchgate.netnih.gov This methodology has successfully been applied to synthesize aspulvinones C, D, and Q for the first time. nih.gov

Modular Synthesis for this compound and Related Compounds

The concept of modular synthesis is central to the efficient production of this compound and a library of related compounds. nih.govnih.gov This approach allows for the systematic variation of different structural components of the molecule by simply changing the starting materials.

The synthesis is modular in two key ways:

Aldehyde Variation: By using different aldehydes in the initial aldol condensation, a wide array of substituents can be introduced at the 5-arylidene position. nih.govnih.gov

Arene Variation: In syntheses that employ the C-H insertion strategy, the choice of the arene component dictates the substitution pattern on the 3-aryl group of the tetronic acid core. nih.gov

This flexibility has enabled the synthesis of at least nine natural aspulvinones, including this compound. nih.govnih.gov The ability to easily modify the peripheral aromatic rings is crucial for generating diverse analogues for biological screening and structure-activity relationship studies. nih.govnih.gov

Control of Stereochemistry in Synthesis (e.g., Z/E Configuration)

A critical aspect of aspulvinone synthesis is controlling the geometry of the exocyclic double bond, which can exist in either the Z or E configuration. Research has shown that the stereochemical outcome of the aldol condensation can be directed by the choice of solvent. nih.gov

When the condensation reaction is performed in acetonitrile (MeCN), the Z-configuration product is predominantly formed. nih.govrsc.org This stereoselectivity provides a direct route to many naturally occurring aspulvinones, which often possess the Z geometry. nih.gov Conversely, it was discovered that using isopropanol (i-PrOH) as the solvent, particularly under reflux conditions, can lead to the formation of a mixture of Z and E isomers. nih.gov This finding is significant as it provides access to the less common E-configured aspulvinones, which can be isolated via separation techniques like HPLC. nih.gov

Table 1: Solvent Effect on Stereochemical Outcome in Aspulvinone Synthesis nih.gov

SolventPredominant Product Configuration
Acetonitrile (MeCN)Z-isomer
Isopropanol (i-PrOH)Mixture of Z and E isomers
Methanol (B129727) (MeOH)Z-isomer (with alkoxy exchange)
Ethanol (EtOH)Z-isomer (with alkoxy exchange)

Mechanisms of Alkoxy Exchange During Synthesis

An interesting and synthetically useful phenomenon observed during the synthesis of aspulvinones is alkoxy exchange when the reaction is conducted in alcohol-based solvents like methanol (MeOH) or ethanol (EtOH). nih.govrsc.orgresearchgate.net Instead of the expected product, the reaction yields products where the original alkoxy group on the tetronic acid has been replaced by one derived from the solvent (e.g., a methoxy group when using methanol). nih.gov

Controlled experiments revealed that this exchange occurs at the starting material stage, prior to the aldol condensation. nih.govresearchgate.net The proposed mechanism suggests that the tetronic acid starting material undergoes an alkoxy exchange with the solvent. This newly formed intermediate then proceeds through the aldol condensation with the aldehyde to yield the final, solvent-modified aspulvinone. nih.govresearchgate.net This discovery effectively broadens the substrate scope, allowing for the synthesis of fully methylated or ethylated aspulvinone analogues directly from a common precursor. nih.gov

Generation of Aspulvinone Analogues for Structure-Activity Relationship Studies

The modular nature of aspulvinone synthesis is ideally suited for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically altering the substituents on the aromatic rings and the stereochemistry of the double bond, researchers can probe how these structural modifications impact biological activity.

For example, a variety of analogues have been synthesized, including:

Fully methylated products. nih.gov

Partially ethylated products. nih.gov

Derivatives with different benzyl-protected hydroxyl groups. nih.gov

Analogues derived from heterocyclic and alkyl aldehydes. nih.gov

These compounds have been screened for various biological activities. Notably, a high-throughput screening campaign identified that some synthetic aspulvinone analogues, such as Aspulvinone E and O, exhibit modest inhibitory activity against proteases crucial for SARS-CoV-2 replication. nih.gov This demonstrates the power of these synthetic strategies to generate novel compounds that can serve as leads for future drug discovery efforts. nih.gov

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Anti-Infective Potentials

Aspulvinone G, a member of the pulvinone family of natural products, has been the subject of various studies to determine its potential as an anti-infective agent. These investigations have explored its activity against a range of pathogens, including bacteria, fungi, and viruses, through both in vitro experiments and in silico modeling.

Antibacterial Activity

The antibacterial properties of aspulvinones have been a significant area of research. rsc.org Studies have shown that certain aspulvinone derivatives exhibit antibacterial effects, particularly against Gram-positive bacteria. researchgate.net For instance, aspulvinones R and S have demonstrated potent activity against various strains of Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL. researchgate.net

However, research on this compound itself has yielded conflicting results. One study reported that this compound, along with Aspulvinone E, displayed no activity against a range of bacterial species. nih.gov This suggests that the antibacterial efficacy of aspulvinones can be highly dependent on their specific chemical structure.

Further research into the antibacterial mechanisms of related compounds suggests that they may act by disrupting cell membrane integrity, inhibiting enzymatic activity, or interfering with protein synthesis. researchgate.netfrontiersin.org For example, some flavonoids, which share structural similarities with aspulvinones, have been shown to be bactericidal by disrupting key cellular processes. nih.gov

Table 1: Antibacterial Activity of Selected Aspulvinones

CompoundBacterial StrainMIC (µg/mL)
Aspulvinone RS. aureus4 - 16
E. faecalis4 - 16
MRSA8 - 16
VRE8 - 16
Aspulvinone SS. aureus4 - 16
E. faecalis4 - 16
MRSA8 - 16
VRE8 - 16
Aspulvinone B'S. aureus16
E. faecalis16 - 64
Aspulvinone HS. aureus16
E. faecalis16 - 64
This compoundVarious bacterial speciesNo activity reported

Antifungal Activity

Evaluation of this compound Against Fungal Species

The potential of this compound as an antifungal agent has also been investigated, though with limited success reported in some studies. Research indicates that this compound, similar to its antibacterial profile, showed no significant activity against a variety of fungal species in certain assays. nih.gov Specifically, when tested against Candida albicans and Cryptococcus neoformans, no inhibitory effect was observed. nih.gov

In contrast, other related aspulvinone compounds have demonstrated some level of antifungal activity. rsc.org This highlights the structure-dependent nature of the biological activities within this class of compounds. For instance, studies on other fungal metabolites have identified compounds with potent antifungal effects, suggesting that the broader family of fungal-derived natural products remains a promising source for new antifungal drug discovery. nih.gov

Antiviral Activity

The antiviral potential of aspulvinones has been explored against several viruses, including those responsible for significant human diseases.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro, PLpro)

Recent research has focused on the inhibitory effects of aspulvinones on the proteases of SARS-CoV-2, the virus responsible for COVID-19. rsc.org The main protease (Mpro) and papain-like protease (PLpro) are crucial for viral replication, making them attractive targets for antiviral drugs. acs.orgfrontiersin.orgnih.gov

Several aspulvinone analogues have shown modest to potent inhibitory activity against these proteases. For example, Aspulvinone O demonstrated dual-inhibitory activity against both SARS-CoV-2 Mpro and PLpro, with IC₅₀ values of 12.41 ± 2.40 μM and 21.34 ± 0.94 μM, respectively. rsc.org Enzyme kinetics studies revealed that Aspulvinone O acts as a competitive inhibitor of both Mpro and PLpro. rsc.org Other derivatives, such as Aspulvinone E, were found to be uncompetitive inhibitors of Mpro. rsc.org

Furthermore, natural products like Aspulvinone D, M, and R have been identified as inhibitors of SARS-CoV-2 Mpro with IC₅₀ values of 10.3, 9.4, and 7.7 μM, respectively. mdpi.comencyclopedia.pub These findings suggest that the aspulvinone scaffold could be a valuable starting point for the development of new anti-SARS-CoV-2 agents. rsc.orgmdpi.com

Table 2: Inhibitory Activity of Aspulvinone Analogues against SARS-CoV-2 Proteases

CompoundTarget ProteaseIC₅₀ (µM)Inhibition Mechanism
Aspulvinone OMpro12.41 ± 2.40Competitive
PLpro21.34 ± 0.94Competitive
Aspulvinone EMpro39.93 ± 2.42Uncompetitive
Aspulvinone DMpro10.3Not specified
Aspulvinone MMpro9.4Not specified
Aspulvinone RMpro7.7Not specified
Inhibition of Viral Neuraminidase (e.g., Influenza A H1N1)

Aspulvinones have also been evaluated for their ability to inhibit the neuraminidase (NA) enzyme of the influenza virus, another key target for antiviral therapy. researchgate.net Viral neuraminidase is essential for the release of new virus particles from infected cells. frontiersin.org

Studies have shown that certain butenolides, the class of compounds to which aspulvinones belong, exhibit significant anti-influenza A (H1N1) virus activity. For instance, isoaspulvinone E and aspulvinone E demonstrated anti-H1N1 activity with IC₅₀ values of 32.3 and 56.9 μg/mL, respectively. researchgate.net Notably, isoaspulvinone E was found to be an effective inhibitor of H1N1 viral neuraminidase. researchgate.net Docking studies suggested that the specific stereochemistry of the double bond in the molecule is crucial for its inhibitory activity against neuraminidase. researchgate.net

While direct data on this compound's neuraminidase inhibitory activity is limited, the findings for related compounds highlight the potential of the aspulvinone core structure for the development of novel influenza neuraminidase inhibitors.

Enzyme Inhibition Profiles

Alpha-Glucosidase Inhibition

There is no specific data available on the alpha-glucosidase inhibitory activity of this compound.

No enzymatic kinetic analyses for this compound's interaction with alpha-glucosidase have been reported.

There are no studies available on enzyme conformational changes induced by this compound.

Luciferase Inhibition

No information has been published regarding the luciferase inhibitory profile of this compound.

Glutamine Metabolism Enzyme (GOT1) Inhibition

There are no research findings on the inhibition of the glutamine metabolism enzyme GOT1 by this compound.

Butyrylcholinesterase Inhibition

The butyrylcholinesterase inhibitory activity of this compound has not been documented.

Competitive Inhibition Mechanism

This compound and its analogues have been identified as inhibitors of various enzymes. In the context of enzyme kinetics, competitive inhibition is a mechanism where an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. uniroma1.it This type of inhibition can typically be overcome by increasing the concentration of the substrate. uniroma1.it While the maximum reaction rate (Vmax) remains unchanged in the presence of a competitive inhibitor, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, increases. libretexts.orgni.ac.rs This indicates a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor. libretexts.org

Studies on aspulvinone analogues have demonstrated this mechanism. For instance, Aspulvinone O has been shown to act as a competitive inhibitor against SARS-CoV-2 Mpro. rsc.org Enzyme kinetics assays revealed that in the presence of Aspulvinone O, the Vmax remained nearly constant while the Km values progressively increased. rsc.org This is characteristic of competitive inhibition, where the inhibitor directly competes with the substrate for the enzyme's active site. uniroma1.itni.ac.rs

Cellular Effects in Non-Human Cell Lines and in vitro Models

Anti-proliferative Effects on Cancer Cell Lines (e.g., Pancreatic Ductal Adenocarcinoma)

This compound and its related compounds have demonstrated notable anti-proliferative effects against various cancer cell lines, with a particular focus on Pancreatic Ductal Adenocarcinoma (PDAC). mdpi.comnih.gov PDAC is a highly aggressive cancer known for its metabolic plasticity, particularly its dependence on glutamine metabolism to maintain redox balance and support proliferation. mdpi.comnih.gov A key enzyme in this altered metabolic pathway is glutamic-oxaloacetic transaminase 1 (GOT1). mdpi.comnih.gov

Aspulvinone analogues, such as Aspulvinone O and Aspulvinone H, have been identified as inhibitors of GOT1. mdpi.commedchemexpress.comresearchgate.net By inhibiting GOT1, these compounds disrupt glutamine metabolism, leading to an imbalance in the intracellular redox state and subsequently suppressing the proliferation of PDAC cells. mdpi.comnih.govresearchgate.net For example, Aspulvinone O was found to inhibit the proliferation of several PDAC cell lines, including SW1990, PANC-1, and AsPC-1, with IC50 values in the micromolar range. medchemexpress.com Similarly, Aspulvinone H showed significant GOT1-inhibitory activity and suppressed the proliferation of PDAC cells. mdpi.com

Table 1: Anti-proliferative Activity of Aspulvinone Analogues on Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (μM)Duration (h)Reference
Aspulvinone OSW199020.5448 medchemexpress.com
Aspulvinone OPANC-126.8048 medchemexpress.com
Aspulvinone OAsPC-123.3748 medchemexpress.com
Aspulvinone HSW19905.9148 mdpi.com
Cell Cycle Modulation (e.g., S phase arrest, G0/G1 phase arrest)

The anti-proliferative effects of aspulvinone compounds are, in part, attributed to their ability to modulate the cell cycle. The cell cycle is a fundamental process that governs cell division, and its dysregulation is a hallmark of cancer. mdpi.comfrontiersin.org Arresting the cell cycle at specific phases, such as the G0/G1 or S phase, is a common mechanism for anti-cancer agents to inhibit tumor growth. biomolther.orgnih.govjcancer.org

Induction of Intracellular Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. nih.govfrontiersin.org While low levels of ROS are involved in normal cellular signaling, excessive amounts can lead to oxidative stress, causing damage to cellular components and ultimately inducing cell death. nih.govfrontiersin.org Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase ROS levels. nih.gov

The inhibition of GOT1 by aspulvinone analogues like Aspulvinone O disrupts the metabolic pathway that PDAC cells rely on for the production of NADPH. nih.govresearchgate.net NADPH is crucial for maintaining the intracellular redox balance by regenerating antioxidants that scavenge ROS. nih.gov By decreasing the NADPH/NADP+ ratio, Aspulvinone O treatment sensitizes PDAC cells to oxidative stress. nih.govresearchgate.net This interference with glutamine metabolism and the subsequent increase in intracellular ROS levels contribute significantly to the anti-cancer effects of these compounds. nih.govresearchgate.net

Antioxidant Properties (e.g., DPPH Radical Scavenging)

In addition to their pro-oxidant effects in cancer cells, some aspulvinone compounds have also been reported to possess direct antioxidant properties. rsc.orgnih.gov One common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijcce.ac.ircore.ac.uk DPPH is a stable free radical, and the ability of a compound to donate a hydrogen atom or electron to DPPH, thereby neutralizing it, is a measure of its radical scavenging capacity. ijcce.ac.ir

Several studies have highlighted the antioxidant potential of aspulvinones. rsc.orgnih.govresearchgate.net For instance, Aspulvinone O demonstrated potent DPPH radical scavenging activity with an IC50 value of 11.6 µM. researchgate.net This suggests that, depending on the biological context, aspulvinone compounds can exhibit dual roles, acting as antioxidants in certain chemical assays while promoting oxidative stress within specific cellular environments like cancer cells.

Anti-inflammatory Properties

This compound and its related compounds have demonstrated anti-inflammatory activities in various in vitro models. rsc.orgresearchgate.netmdpi.com Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The production of inflammatory mediators like nitric oxide (NO) is a key target for anti-inflammatory agents. mdpi.com

Studies have shown that aspulvinone analogues can inhibit the production of inflammatory markers. For example, some aspulvinones were found to inhibit the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage and inflammation, with IC50 values in the low micromolar range. researchgate.net Furthermore, aspulvinone derivatives have been shown to reduce the generation of NO in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, indicating their potential to mitigate inflammatory responses. mdpi.com

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Biological Potency

The core structure of aspulvinones, characterized by a tetronic acid ring linked to two substituted aromatic rings, is a critical determinant of their biological activity. rsc.org Variations in the substituents on these rings and the nature of the prenyl groups significantly influence their potency against various biological targets. frontiersin.orgmit.edu

Aspulvinone G is a hydroxylated derivative of Aspulvinone E. microbialtec.comgenome.jp This hydroxylation plays a significant role in its interaction with enzymes. For instance, this compound acts as a substrate for the enzyme aspulvinone dimethylallyltransferase, which is involved in the biosynthesis of other aspulvinone pigments. nih.gov The enzyme catalyzes the transfer of a dimethylallyl group to this compound. nih.gov Notably, the apparent Michaelis constant (Km) of the enzyme for this compound is 7.7 µM, which is lower than that for Aspulvinone E (13.7 µM), indicating a higher binding affinity of this compound for this enzyme. nih.gov This suggests that the hydroxyl group in this compound contributes favorably to its recognition and binding by the enzyme.

In the broader context of the aspulvinone family, the presence and nature of prenyl groups are vital for various biological activities. For example, in studies on α-glucosidase inhibition by a series of aspulvinone derivatives, the presence of prenyl groups was found to be important. frontiersin.org However, the specific arrangement of these groups can also introduce steric hindrance, potentially reducing activity, as seen in compounds with bulky prenyl substitutions. frontiersin.org While direct SAR studies on a wide range of biological targets for this compound are not extensively documented, the higher affinity for aspulvinone dimethylallyltransferase compared to Aspulvinone E underscores the importance of its specific hydroxylation pattern. nih.gov

CompoundKey Structural FeatureTarget EnzymeIC50/Km ValueReference
This compound Hydroxylated derivative of Aspulvinone EAspulvinone dimethylallyltransferase7.7 µM (Km) nih.gov
Aspulvinone ENon-hydroxylated counterpartAspulvinone dimethylallyltransferase13.7 µM (Km) nih.gov
Aspulvinone VPrenylated derivativeα-glucosidase2.2 µM (IC50) frontiersin.org
Aspulvinone HDiprenylated derivativeα-glucosidase4.6 µM (IC50) frontiersin.org
Aspulvinone RTriprenylated derivativeα-glucosidase10.8 µM (IC50) frontiersin.org

Computational Approaches for SAR Elucidation

Computational methods are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at an atomic level. dergipark.org.tr These techniques provide insights that complement experimental SAR studies.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com While specific molecular docking studies focusing exclusively on this compound are not widely published, numerous studies on related aspulvinones provide a framework for understanding its potential interactions.

For example, molecular docking of various aspulvinone derivatives with α-glucosidase has revealed that these compounds bind at the gate of a hydrophobic pocket, with some parts inserting into the binding pocket. frontiersin.orgnih.gov The binding is often driven by hydrophobic forces. frontiersin.org In another study, Aspulvinone D was identified through molecular docking as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of several viruses, with a notable docking score of -9.2 kcal/mol against the HIV-1 RdRp. plos.orgnih.gov These studies suggest that the core scaffold of aspulvinones is well-suited for fitting into enzymatic clefts. Given its structural similarity, it is plausible that this compound would adopt a similar binding mode in various protein targets, with its hydroxyl group potentially forming specific hydrogen bonds that could enhance its binding affinity, as suggested by its lower Km value for aspulvinone dimethylallyltransferase. nih.gov

Aspulvinone DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (if specified)Reference
Aspulvinone VSaccharomyces cerevisiae isomaltase-10.9Not specified frontiersin.org
Aspulvinone HSaccharomyces cerevisiae isomaltase-9.6Not specified frontiersin.org
Aspulvinone DHIV-1 RNA-dependent RNA polymerase-9.2Not specified plos.orgnih.gov
Aspulvinone DEbola virus RNA-dependent RNA polymerase-9.9AsnA:558, AspA:742 plos.org
Aspulvinone EHuman Maltase-glucoamylase-11.79Asp327, His600, Arg526, Asp542 mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. mdpi.comdntb.gov.uanih.gov

Target-Ligand Interaction Analyses

The analysis of interactions between a ligand and its target protein is fundamental to understanding the basis of its biological activity. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of aspulvinones, interaction analyses have revealed key features. For Aspulvinone D docked with the Ebola virus RdRp, conventional hydrogen bonds were formed with residues AsnA:558 and AspA:742. plos.org For Aspulvinone E docked with human maltase-glucoamylase, extensive hydrogen bonding was observed with residues such as Asp327 and His600 in one subpocket, and Arg526 and the catalytic Asp542 in another, along with hydrophobic π-mediated interactions with Tyr299, Trp406, Phe450, and Phe575. mdpi.com These interactions are critical for the high binding affinity of these compounds. mdpi.com

For this compound, its defining feature is the hydroxyl group. This group is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form specific and strong interactions with polar residues in a protein's binding site. This capability is likely the reason for its higher affinity (lower Km) for aspulvinone dimethylallyltransferase compared to the non-hydroxylated Aspulvinone E. nih.gov A detailed target-ligand interaction analysis, likely through future computational and experimental studies, would be invaluable in precisely mapping these interactions and further guiding the development of this compound-based compounds.

Future Research Trajectories for Aspulvinone G

Advanced Elucidation of Biosynthetic Pathways

The biosynthesis of aspulvinones is a complex process originating from the shikimate pathway, which provides the precursor p-hydroxyphenylpyruvate (HPP). rsc.org The core of the aspulvinone structure is assembled by a non-ribosomal peptide synthetase (NRPS)-like enzyme. rsc.orgresearchgate.netnih.gov In Aspergillus terreus, studies have shown that two distinct NRPS-like genes, apvA and atmelA, can both produce the initial intermediate, aspulvinone E. rsc.orgosti.gov This intermediate is then directed into two different pathways depending on its location within the fungus: in the hyphae, it is converted into other aspulvinones, while in the conidia, it serves as a precursor for melanin (B1238610) synthesis. rsc.orgosti.govd-nb.info

Future research must focus on fully mapping the intricate regulatory networks that control the expression of these biosynthetic genes. While the core enzymes are being identified, the specific roles and substrate specificities of the tailoring enzymes, such as prenyltransferases and oxidoreductases that generate the structural diversity within the aspulvinone family, require deeper investigation. osti.gov Advanced techniques such as heterologous expression of the entire biosynthetic gene cluster in a controlled host like Aspergillus niger or Saccharomyces cerevisiae can facilitate the functional characterization of each enzyme in the pathway. researchgate.netresearchgate.net Furthermore, applying modern genetic tools like CRISPR-Cas9 for targeted gene knockout or promoter replacement experiments in the native producing organisms will be crucial for verifying enzyme function and understanding the regulatory logic that governs metabolite production. nih.gov A comprehensive understanding of the biosynthesis will not only be scientifically valuable but will also pave the way for metabolic engineering efforts to enhance the production of Aspulvinone G or to generate novel analogues.

Key Biosynthetic Components in A. terreusFunction
NRPS-like enzymes (apvA, atmelA) Synthesize the aspulvinone E core from HPP precursors. rsc.orgosti.gov
Prenyltransferases (e.g., AbpB) Catalyze the addition of isoprenoid chains to the core structure. osti.gov
Tailoring Enzymes A variety of oxidoreductases, methyltransferases, and cyclases that modify the core and prenyl groups to create diverse aspulvinone analogues. osti.govmdpi.com

Development of Targeted Synthetic Strategies for Specific Analogues

The synthesis of pulvinone-type molecules, including aspulvinones, has been an area of active research. researchgate.netrsc.orgrsc.org Recent methodologies have focused on creating modular and efficient synthetic routes that allow for broad substrate scope and the generation of diverse analogues. rsc.orgrsc.org For example, a recently developed method utilizes a vinylogous aldol (B89426) condensation of substituted tetronic acids with various aldehydes to produce a wide range of aspulvinone skeletons, including the first syntheses of several natural products. rsc.orgrsc.orgrsc.org Other strategies have employed tandem Dieckmann condensation-alkoxide β-elimination reactions and catalytic C-H insertion reactions. researchgate.net

Despite this progress, a key future trajectory is the development of highly targeted and flexible synthetic strategies specifically for this compound and its close structural relatives. The focus should be on creating modular approaches that permit late-stage functionalization, enabling the rapid assembly of a library of analogues with precise structural modifications. rsc.orgresearchgate.net This will be essential for building detailed structure-activity relationships (SAR). Exploring novel catalytic methods and protecting group strategies will be vital to improve efficiency and yield over existing multi-step syntheses. eie.gr The ability to systematically vary substituents on the aromatic rings and modify the prenyl side chains will provide the chemical tools necessary to probe biological interactions and optimize for desired activities. rsc.orgrsc.org

Comprehensive Screening for Novel Biological Activities

This compound and its analogues have been reported to possess a variety of biological activities, including antibacterial, antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. researchgate.netresearchgate.netnih.govfrontiersin.org Some analogues have also shown modest activity against the SARS-CoV-2 main protease (Mpro) in high-throughput screening assays. rsc.orgrsc.orgresearchgate.net However, the full biological potential of this structural class is likely underexplored.

A critical future direction is the implementation of comprehensive screening campaigns to uncover novel biological activities. This involves testing this compound and its synthetic analogues against a broad and diverse set of biological targets. High-throughput screening (HTS) platforms are essential for this endeavor, allowing for the rapid evaluation of large libraries of compounds against panels of pathogenic fungi and bacteria, various cancer cell lines, and key enzymes involved in human disease. pnas.orgmdpi.commdpi.com For instance, the PASS (Prediction of Activity Spectra for Substances) program has been used to predict a high probability of activity for some pulvinone-related structures as aspulvinone dimethylallyltransferase inhibitors. isuct.rumdpi.com Beyond target-based screening, phenotypic screening in whole-cell or model organism systems can reveal unexpected activities and provide new avenues for therapeutic development. frontiersin.orgmit.edu

Reported Biological Activities of Aspulvinone Analogues
α-Glucosidase Inhibition researchgate.netnih.govfrontiersin.org
Antibacterial researchgate.neteie.grresearchgate.net
Anti-inflammatory researchgate.netresearchgate.net
Antiviral (Influenza A, SARS-CoV-2 Mpro) rsc.orgresearchgate.netnih.gov
Antioxidant eie.grnih.gov
Luciferase Inhibition researchgate.netnih.gov
GOT1 Inhibition (Anticancer) rsc.orgresearchgate.net

Rational Design of this compound-Based Lead Compounds for Pre-clinical Development

The ultimate goal of medicinal chemistry efforts surrounding this compound is the development of optimized lead compounds for pre-clinical evaluation. science.gov This trajectory integrates the knowledge gained from biosynthetic, synthetic, and biological screening studies. Rational drug design, aided by computational tools, will be paramount. mdpi.com

Future work will involve using molecular docking and molecular dynamics simulations to model the interactions between this compound analogues and their biological targets, such as α-glucosidase or viral proteases. mdpi.commdpi.comnih.gov These computational studies can predict how structural modifications will affect binding affinity and specificity, thereby guiding the synthesis of more potent and selective compounds. units.it Once promising lead candidates are identified, they must undergo rigorous optimization of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). eie.gr This involves medicinal chemistry efforts to improve characteristics like solubility, metabolic stability, and cell permeability, which are crucial for a compound's potential success as a therapeutic agent. eie.grnih.gov Successfully optimized compounds based on the this compound scaffold could then advance into formal pre-clinical studies, representing a critical step in translating a natural product into a potential new medicine. science.gov

Q & A

Q. What experimental approaches are used to identify the biosynthetic genes responsible for aspulvinone production?

To identify biosynthetic genes (e.g., apvA, atmelA), researchers employ gene knockout strategies via fusion PCR, followed by comparative secondary metabolite profiling using LC-MS. For example, deletion of apvA abolishes aspulvinone production while retaining melanin synthesis, whereas atmelA deletion disrupts melanin but preserves aspulvinones . Co-expression analysis using qRT-PCR under metabolite-inducing conditions (e.g., rice medium) confirms transcriptional linkage between core biosynthetic genes (apvA, btyA) and tailoring enzymes (abpB) .

Q. How is structural elucidation of aspulvinones performed, and what analytical techniques are critical?

Structural determination relies on:

  • NMR spectroscopy : 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HMBC) identifies aromatic systems, prenyl groups, and lactone rings (e.g., aspulvinone H in ) .
  • High-resolution mass spectrometry (HR-MS) : ESI-MS and molecular formula validation (e.g., aspulvinone E: C16_{16}H16_{16}O5_5, m/z 297.3 [M+H]+^+) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for aspulvinone derivatives in .

Q. What standardized assays evaluate the bioactivity of aspulvinones?

  • Antioxidant activity : DPPH radical scavenging assays (e.g., IC50_{50} = 11.6 μM for aspulvinone O) .
  • Cytotoxicity : Cell viability assays (MTT/WST) against cancer lines (e.g., IC50_{50} = 20.54–26.8 μM in pancreatic cancer cells) .
  • Enzyme inhibition : Fluorescence polarization or SPR for target validation (e.g., GOT1 inhibition by aspulvinone O, Kd_d = 3.32 μM) .

Advanced Research Questions

Q. How do aspulvinones exhibit dual functionality in fungal secondary metabolism?

Aspulvinone E serves as a shared precursor in melanin and aspulvinone pathways. apvA and atmelA encode identical enzymatic activities but function in spatially distinct compartments: apvA operates in hyphae for aspulvinone diversification, while atmelA in spores synthesizes UV-protective aspmelanin. This compartmentalization is confirmed via gene expression profiling and deletion strain phenotyping .

Q. What methodologies resolve contradictions in pathway engineering studies (e.g., unexpected metabolite accumulation)?

When deleting abpB (prenyl transferase) led to accumulation of both aspulvinone E and butyrolactone II, researchers used:

  • Comparative metabolomics : LC-MS profiling across 11 PT knockout strains to identify shared enzymatic substrates .
  • qRT-PCR : Validated co-regulation of apvA and btyA under identical conditions, explaining cross-pathway metabolite leakage .

Q. How can molecular docking studies predict aspulvinone bioactivity (e.g., insecticidal effects)?

Aspulvinones C and D were docked into acetylcholinesterase (AChE) active sites using AutoDock/Vina. Key interactions (hydrogen bonds with Ser203, π-π stacking with Trp86) mirrored commercial insecticides (e.g., pyriproxyfen). Binding affinity (ΔG = -8.5 to -9.3 kcal/mol) correlated with larvicidal efficacy in Aedes aegypti models .

Q. What strategies validate aspulvinones as multi-target inhibitors (e.g., metabolic enzymes and kinases)?

  • Transcriptomic profiling : RNA-seq of treated cells identifies dysregulated pathways (e.g., glutamine metabolism via GOT1 inhibition) .
  • Metabolic flux analysis : 13C^{13}C-glutamine tracing in pancreatic cancer cells confirms disrupted TCA cycle flux under aspulvinone O treatment .

Q. How are structural analogs designed to improve aspulvinone stability and potency?

  • SAR studies : Modifying prenyl chains (e.g., aspulvinone V vs. W) alters α-glucosidase inhibition (IC50_{50} shifts from 0.8 to 2.1 μM) .
  • Semi-synthetic derivatization : Esterification or halogenation of the lactone ring enhances bioavailability, validated via pharmacokinetic assays in murine models .

Methodological Considerations

Q. What controls are essential in co-cultivation studies to induce aspulvinone production?

  • Negative controls : Mono-cultures of Aspergillus terreus without bacterial partners (e.g., Bacillus subtilis) to baseline metabolite output .
  • Positive controls : Supplementation with known inducers (e.g., NaCl, 3% w/v) to trigger stress-responsive pathways .

Q. How is statistical rigor ensured in bioactivity assays?

  • Replicates : Triplicate experiments with error bars (SEM) in dose-response curves .
  • Blinding : Independent analysis of cell viability or enzyme activity by separate lab members .
  • Data normalization : OCR (oxygen consumption rate) in SW1990 cells is expressed as % baseline ± SD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.